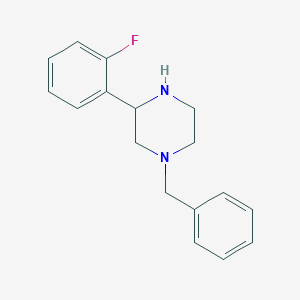
1-Benzyl-3-(2-fluorophenyl)piperazine
Overview
Description
1-Benzyl-3-(2-fluorophenyl)piperazine is a chemical compound with the molecular formula C11H15FN2. It has an average mass of 194.249 Da and a monoisotopic mass of 194.121933 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring with a benzyl group at one nitrogen and a 2-fluorophenyl group at the other .Scientific Research Applications
Potential Antipsychotic Applications
Research has shown that derivatives of 1-Benzyl-3-(2-fluorophenyl)piperazine exhibit potential antipsychotic properties. For instance, a study by Bolós et al. (1996) identified a compound as a synthetic intermediate with potential antipsychotic effects, leading to the development of orally potent compounds in behavioral models predictive of antipsychotic efficacy (Bolós et al., 1996). Additionally, Wise et al. (1985) synthesized a series of 1-[3-(diarylamino)propyl]piperidines and related compounds, showing potential antipsychotic activity with low cataleptogenic profiles, suggesting a beneficial therapeutic profile with reduced side effects (Wise et al., 1985).
Fluorescent Logic Gates and Sensing Applications
Gauci and Magri (2022) designed and synthesized compounds comprising a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor, demonstrating their use as fluorescent logic gates. These molecules showed potential for probing cellular membranes and protein interfaces, indicating applications in biological sensing and imaging (Gauci & Magri, 2022).
Synthetic and Medicinal Chemistry
Shakhmaev et al. (2016) discussed the Fe-catalyzed synthesis of Flunarizine, a calcium channel blocker, showcasing the role of this compound derivatives in the synthesis of therapeutically relevant compounds (Shakhmaev et al., 2016). Similarly, Balaraju et al. (2019) focused on the synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives, emphasizing their significance in medicinal chemistry for developing novel therapeutic agents (Balaraju et al., 2019).
Mechanism of Action
Target of Action
Piperazine derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which contribute to their wide range of biological and pharmaceutical activity .
Mode of Action
It’s known that piperazine derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
For instance, some piperazine derivatives have been found to inhibit α-amylase, an enzyme involved in the hydrolysis of carbohydrates into glucose, which is a key process in the body’s energy metabolism .
Result of Action
Based on the known activities of similar piperazine derivatives, it can be inferred that this compound may have potential effects on cellular processes such as enzyme activity and signal transduction .
Action Environment
The action of 1-Benzyl-3-(2-fluorophenyl)piperazine, like other chemical compounds, can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-(2-fluorophenyl)piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with α-amylase, an enzyme involved in the hydrolysis of carbohydrates into glucose . The compound acts as an inhibitor of α-amylase, thereby reducing the rate of carbohydrate digestion and glucose production. This interaction is crucial for its potential use in managing conditions like type 2 diabetes mellitus. Additionally, this compound has been observed to interact with other biomolecules, including various receptors and transporters, influencing their activity and function.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Furthermore, this compound has been found to impact cell signaling pathways, such as those mediated by G-protein-coupled receptors, which play a crucial role in various physiological processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of α-amylase, inhibiting its enzymatic activity and reducing the hydrolysis of carbohydrates . This inhibition is achieved through competitive binding, where this compound competes with the substrate for the active site of the enzyme. Additionally, the compound has been shown to modulate the activity of other enzymes and receptors, leading to changes in cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors, such as exposure to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of α-amylase activity and alterations in cellular metabolism. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit α-amylase activity without causing significant adverse effects . At higher doses, toxic effects such as renal toxicity and seizures have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound undergoes hepatic metabolism, where it is processed by liver enzymes into various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs and biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters that facilitate its uptake into cells, where it can exert its biochemical effects . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in different tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
1-benzyl-3-(2-fluorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-16-9-5-4-8-15(16)17-13-20(11-10-19-17)12-14-6-2-1-3-7-14/h1-9,17,19H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPRDLBLTLJYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine](/img/structure/B1489770.png)
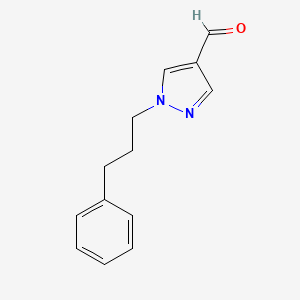

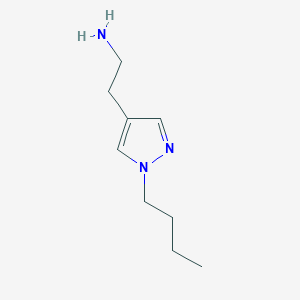

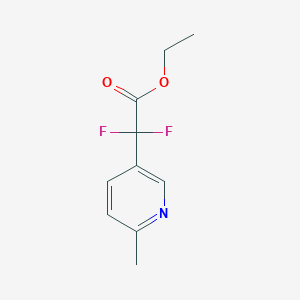

![N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1489785.png)

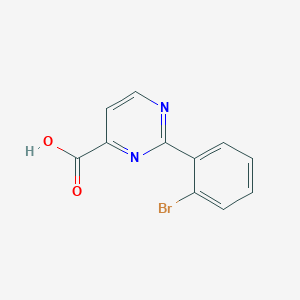
![1-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1489788.png)

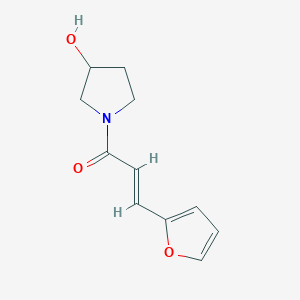
![N-[(furan-2-yl)methyl]-2-(3-hydroxypyrrolidin-1-yl)acetamide](/img/structure/B1489793.png)